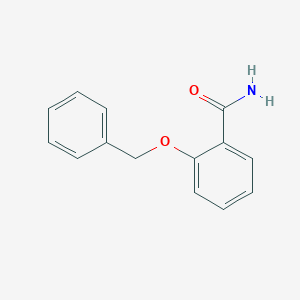

2-(Benzyloxy)benzamide

Overview

Description

2-(Benzyloxy)benzamide is a chemical compound with the molecular formula C14H13NO2 . It’s used in pharmaceutical testing .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported .Molecular Structure Analysis

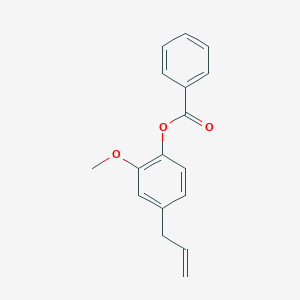

The molecular structure of 2-(Benzyloxy)benzamide consists of 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

Most of the reactions for 2-phenylbenzimidazoles have a high yield of more than 73%. The presence of water in the reaction medium helps increase the solubility of Na2S2O5, thus leading to an increment in the reaction rate and production yield than using only ethanol .Physical And Chemical Properties Analysis

Most amides, including 2-(Benzyloxy)benzamide, are solids at room temperature. They generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications

TRPM8 Antagonists : A series of 2-(benzyloxy)benzamides have been identified as potent functional antagonists of TRPM8, a type of transient receptor potential channel involved in cold sensation. These compounds showed improved properties compared to the original lead compound, highlighting their potential in drug discovery (Brown et al., 2013).

Antiarrhythmic Activity : Benzamides with 2,2,2-trifluoroethoxy ring substituents, including those related to 2-(Benzyloxy)benzamide, demonstrated oral antiarrhythmic activity in mice. This suggests their potential use in treating cardiac arrhythmias (Banitt et al., 1977).

Anti-Tubercular Activity : Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized and evaluated for their anti-tubercular properties against Mycobacterium tuberculosis, demonstrating promising activity (Nimbalkar et al., 2018).

Synthesis of 2-Benzoylamino-N-phenyl-benzamide Derivatives : A study described the synthesis of these derivatives under environmentally benign conditions. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Ighilahriz-Boubchir et al., 2017).

Antibacterial Activity Against Mycobacterium Species : 2,2'-dithiobis(benzamide) derivatives showed in vitro antibacterial activity against various strains of Mycobacterium tuberculosis, including resistant strains, highlighting their potential in treating tuberculosis (Okachi et al., 1985).

Potential in Cancer Treatment : N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides were synthesized and evaluated for their cytotoxic and antioxidant activities. They showed promising results in inhibiting the growth of human lung cancer cells, indicating their potential in cancer therapy (Putra et al., 2020).

Molecular Imaging and Therapeutic Agents : Benzamide derivatives, owing to their neurotropic characteristics, have been found useful in imaging melanoma and as carriers for cytostatic agents, as well as inhibitors for histone deacetylases (Oltmanns et al., 2009).

Safety And Hazards

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name |

2-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKNJUHXNDIVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304458 | |

| Record name | 2-(benzyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)benzamide | |

CAS RN |

29579-11-1 | |

| Record name | 29579-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)